molecular formula C7H5NO4 B3056602 4-Nitrobenzo[d][1,3]dioxole CAS No. 72744-45-7

4-Nitrobenzo[d][1,3]dioxole

Cat. No. B3056602
M. Wt: 167.12 g/mol
InChI Key: FVGROLQRSPXAHI-UHFFFAOYSA-N
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Patent
US09428508B2

Procedure details

To a solution of 4-nitrobenzo[d][1,3]dioxole (2.0 g, 12 mmol) in ethanol (80 mL) was added Raney Ni (ca. 0.5 g). The mixture was stirred under an atmosphere of hydrogen for 4 hours. The catalyst was removed by filtration and the filtrate was concentrated. The residue was purified by silica gel chromatography (dichloromethane) to afford the product benzo[d][1,3]dioxol-4-amine (1.04 g, yield 63%). 1H NMR (400 MHz, CDCl3) δ ppm 6.64-6.68 (t, 1H, J=8.0 Hz), 6.29-6.35 (dt, 2H, J=0.8 Hz, 6.4 Hz), 5.90 (s, 2H), 3.52 (br, 2H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:12]2[O:11][CH2:10][O:9][C:8]=2[CH:7]=[CH:6][CH:5]=1)([O-])=O>C(O)C.[Ni]>[O:9]1[C:8]2[CH:7]=[CH:6][CH:5]=[C:4]([NH2:1])[C:12]=2[O:11][CH2:10]1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC=2OCOC21
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Ni]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred under an atmosphere of hydrogen for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography (dichloromethane)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
O1COC2=C1C=CC=C2N
Measurements
Type Value Analysis
AMOUNT: MASS 1.04 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 63.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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